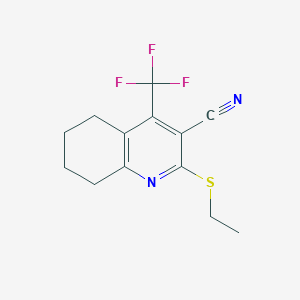

2-(Ethylthio)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

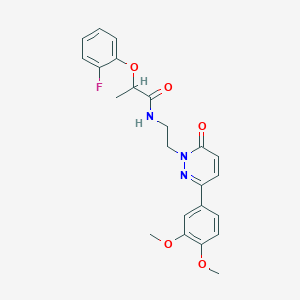

2-(Ethylthio)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile, also known as ETTQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Medicinal Chemistry: Drug Discovery and Development

The trifluoromethyl group in this compound is of particular interest in medicinal chemistry due to its ability to enhance the biological activity and metabolic stability of pharmaceuticals . The ethylthio moiety can also contribute to the lipophilicity and membrane permeability of drug candidates. This compound could be used as a building block for developing new therapeutic agents with improved pharmacokinetic properties.

Agrochemistry: Pesticide and Herbicide Formulation

In agrochemistry, the introduction of fluorinated groups like trifluoromethyl has been shown to improve the efficacy and environmental stability of pesticides and herbicides . The compound could serve as a precursor for the synthesis of novel agrochemicals that are more potent and have a lower risk of bioaccumulation.

Organic Synthesis: Building Blocks for Complex Molecules

This compound can act as an intermediate in the synthesis of complex fluorinated molecules. Its versatile structure allows for various chemical transformations, making it valuable for constructing molecules with specific desired properties for use in organic electronics, materials science, and more .

Catalysis: Enhancing Reaction Efficiency

The trifluoromethyl group can influence the reactivity and selectivity of catalytic processes. Researchers could explore the use of this compound in developing new catalysts or catalytic systems that facilitate reactions such as trifluoromethylation or trifluoromethanesulfanylation, which are crucial in synthesizing fluorinated organic compounds .

Fluorine Chemistry: Study of Fluorinated Compounds

Due to the unique properties of fluorinated compounds, such as high thermal and chemical stability, this compound can be used in the study and development of new fluorination reactions or methodologies. It could also help in understanding the role of fluorine in altering the behavior of organic molecules .

Pharmacokinetics: Improving Drug Profiles

The compound’s structural features, including the trifluoromethyl and ethylthio groups, could be leveraged to modify the pharmacokinetic profile of drugs. It could be used in research aimed at reducing drug clearance rates, enhancing bioavailability, or targeting specific tissues or organs .

Mechanism of Action

Target of Action

Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

Trifluoromethyl groups are known to participate in trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound may interact with its targets through a radical mechanism.

Biochemical Pathways

Trifluoromethyl groups are known to play a significant role in various biochemical reactions . These reactions could potentially influence a variety of cellular processes.

Pharmacokinetics

The presence of the trifluoromethyl group could potentially influence these properties, as trifluoromethyl groups are known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds .

Result of Action

The trifluoromethyl group is known to enhance the biological activity of pharmaceutical compounds , suggesting that this compound could have significant effects at the molecular and cellular levels.

properties

IUPAC Name |

2-ethylsulfanyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2S/c1-2-19-12-9(7-17)11(13(14,15)16)8-5-3-4-6-10(8)18-12/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSALDNAOUNCDBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(CCCC2)C(=C1C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2914569.png)

![4-fluoro-N-[(E)-phenyl(pyrrolidin-1-yl)methylidene]benzenesulfonamide](/img/structure/B2914570.png)

![N-cyclopentyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2914571.png)

![1-Methoxy-3-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2914572.png)

![5-(ethylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2914580.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-phenoxybutanamide](/img/structure/B2914582.png)

![7-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2914585.png)

![N-[2-(4-Chlorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2914588.png)